4-Methylpentyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
4-Methylpentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-Methylpentanol with phosgene (COCl2) under anhydrous conditions. The reaction proceeds as follows:
[ \text{COCl}_2 + \text{C}6\text{H}{13}\text{OH} \rightarrow \text{C}7\text{H}{13}\text{ClO}_2 + \text{HCl} ]
This reaction requires careful handling of phosgene, a highly toxic gas, and is typically conducted in a controlled environment to ensure safety .
Analyse Chemischer Reaktionen
4-Methylpentyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methylpentanol, hydrochloric acid, and carbon dioxide.
Reduction: It can be reduced to 4-Methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methylpentyl chloroformate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including azidoformates.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methylpentyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role in organic synthesis and its reactivity with various nucleophiles .
Vergleich Mit ähnlichen Verbindungen
4-Methylpentyl chloroformate is similar to other chloroformates, such as 2-Methylpentyl chloroformate. its unique structure and reactivity make it distinct in certain applications. Similar compounds include:
2-Methylpentyl chloroformate: An isomer used in similar synthetic applications.
Methyl chloroformate: Used for introducing the methoxycarbonyl functionality.
Ethyl chloroformate: Another chloroformate used in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
91983-09-4 |
---|---|
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.629 |
IUPAC-Name |
4-methylpentyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)4-3-5-10-7(8)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CWIJQZCCZLMQRP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)Cl |
Synonyme |
Carbonochloridic Acid 4-Methylpentyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.